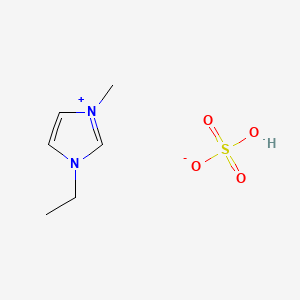

1-Ethyl-3-methylimidazolium hydrogen sulfate

Descripción

Classification and Significance within Ionic Liquid Chemistry

1-Ethyl-3-methylimidazolium hydrogen sulfate (EMIM HSO₄) belongs to the family of imidazolium-based ionic liquids (ILs), specifically categorized as disubstituted imidazolium salts due to the presence of ethyl and methyl groups at the 1- and 3-positions of the heterocyclic ring. This structural configuration confers unique physicochemical properties, including low volatility, high thermal stability, and tunable solubility, which are hallmarks of ionic liquids.

The significance of EMIM HSO₄ lies in its dual functionality as both a solvent and catalyst. Its hydrogen sulfate (HSO₄⁻) anion enables acid-catalyzed reactions, such as esterifications and hydrolyses, while the imidazolium cation stabilizes transition states through hydrogen bonding and π-π interactions. Compared to traditional alkyl sulfate ionic liquids (e.g., ethyl sulfate or methyl sulfate derivatives), EMIM HSO₄ exhibits higher viscosity due to extensive anion-cation hydrogen bonding, as demonstrated by Raman spectroscopy studies. This property makes it particularly useful in applications requiring controlled mass transfer, such as electrochemical sensors and gas separation membranes.

A comparative analysis of sulfate-based ionic liquids reveals that EMIM HSO₄ has a density of 1.36 g/cm³ at 28°C and a viscosity of 1,510 cP at 25°C, distinguishing it from less viscous analogs like 1-ethyl-3-methylimidazolium ethyl sulfate. These characteristics stem from the strong hydrogen-bonding network between the HSO₄⁻ anion and the C2–H proton of the imidazolium ring, a feature absent in alkyl sulfate counterparts.

Historical Development of Imidazolium-based Hydrogen Sulfate Ionic Liquids

The development of EMIM HSO₄ is rooted in the broader evolution of imidazolium ionic liquids. Initial work in the 1980s by John Wilkes established 1,3-dialkylimidazolium chlorides as foundational ILs, but their moisture sensitivity limited practical applications. The introduction of hydrogen sulfate anions in the late 1990s addressed this limitation by providing hydrolytic stability while retaining catalytic activity.

Key milestones include:

- Synthetic Advancements : Early synthesis routes involved metathesis reactions between 1-ethyl-3-methylimidazolium chloride and sulfuric acid, but modern protocols employ safer anion-exchange resins to achieve >98% purity.

- Structural Insights : X-ray diffraction and NMR studies in the 2000s revealed that EMIM HSO₄ forms extended hydrogen-bonded networks, explaining its high viscosity compared to non-protic ILs.

- Application Expansion : By the 2010s, EMIM HSO₄ found use in biomass processing, where its acidity facilitates lignin depolymerization, and in electrochemistry as a supporting electrolyte.

Recent research has focused on modifying its properties through additives. For instance, the addition of water reduces viscosity by disrupting anion-cation interactions, enabling use in hybrid solvent systems. Computational studies have further elucidated its role in stabilizing carbene intermediates during CO₂ absorption, expanding its utility in carbon capture technologies.

Nomenclature, Abbreviations, and Structural Identification

Systematic Nomenclature

The IUPAC name for EMIM HSO₄ is 1-ethyl-3-methyl-1H-imidazol-3-ium hydrogen sulfate, reflecting the substitution pattern on the imidazole ring and the counterion. Alternative designations include:

Structural Features

The compound comprises:

- Cation : 1-Ethyl-3-methylimidazolium, with an ethyl group at the N1 position and a methyl group at the N3 position.

- Anion : Hydrogen sulfate (HSO₄⁻), which exists in equilibrium with sulfate (SO₄²⁻) under basic conditions.

Characteristic spectroscopic signatures include:

Analytical Differentiation

EMIM HSO₄ is distinguished from related ILs via:

- Ion Chromatography : Quantifies HSO₄⁻ content (≥95% in commercial grades).

- Thermogravimetric Analysis (TGA) : Decomposition onset at 165°C, higher than alkyl sulfate analogs.

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Parent ion clusters at m/z 209.2 ([EMIM]⁺) and 97.0 ([HSO₄]⁻).

This structural and analytical framework ensures precise identification, critical for applications requiring strict ionic liquid specifications.

Propiedades

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.H2O4S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKDSQCZNUUQIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049300 | |

| Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412009-61-1 | |

| Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Alkylation of 1-Methylimidazole to Form 1-Ethyl-3-methylimidazolium Bromide

- Reactants: 1-methylimidazole and bromoethane.

- Procedure: Freshly distilled bromoethane is added dropwise to freshly distilled 1-methylimidazole under a nitrogen atmosphere with vigorous stirring, typically overnight at room temperature.

- Outcome: Formation of a white solid, 1-ethyl-3-methylimidazolium bromide.

- Purification: The solid is recrystallized multiple times from acetonitrile/ethyl acetate mixtures and washed with diethyl ether to remove impurities, then dried under vacuum.

- Yield: High yields are reported, e.g., 279 g from the described scale.

Anion Exchange to Introduce Hydrogen Sulfate

Method 1: Ion Exchange Resin or Acid Treatment

- The 1-ethyl-3-methylimidazolium bromide is dissolved in water and passed through an ion exchange resin in the hydrogen sulfate form or treated with sulfuric acid.

- The bromide ion is replaced by hydrogen sulfate ion.

- The aqueous solution is then concentrated and dried under vacuum to obtain the ionic liquid.

Method 2: Metathesis with Barium Hydrogen Sulfate

- The bromide salt is dissolved in water and added dropwise to a hot aqueous solution of barium hydroxide.

- A white precipitate of barium sulfate forms, which is removed by filtration.

- The filtrate contains 1-ethyl-3-methylimidazolium hydroxide.

- This solution is then neutralized with sulfuric acid to form the hydrogen sulfate ionic liquid.

- The product is isolated by removing water under reduced pressure and drying under vacuum at 50 °C.

Alternative Synthetic Routes

- Direct Alkylation with Sulfate Esters:

- Alkylation of 1-methylimidazole with alkyl sulfate esters such as diethyl sulfate can directly yield the imidazolium alkyl sulfate salt.

- Subsequent treatment or hydrolysis can convert the alkyl sulfate to hydrogen sulfate ionic liquid.

- This method involves controlled reaction temperatures (60–180 °C) and may use catalysts such as Lewis or Brønsted acids or bases to accelerate the reaction.

- By-products like ethanol or methanol are removed by distillation during or after the reaction.

Comparative Data Table of Preparation Methods

| Step | Method Description | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation | 1-methylimidazole + bromoethane | Room temp, N2 atmosphere, overnight | High yield, straightforward | Requires careful purification |

| Anion Exchange (Ion Exchange) | Ion exchange resin or acid treatment | Aqueous solution, room temp | Mild conditions, scalable | Requires ion exchange resin |

| Anion Exchange (Barium Salt) | Metathesis with Ba(OH)2, filtration, acid neutralization | 70 °C heating, filtration, vacuum drying | High purity product | Multi-step, requires filtration |

| Direct Alkylation with Alkyl Sulfate | 1-methylimidazole + diethyl sulfate, catalyst | 60–180 °C, catalyst present | One-pot synthesis possible | Requires catalyst, by-product removal |

Research Findings and Notes

- The metathesis method using barium hydroxide is widely reported for producing high-purity this compound with good yields and reproducibility.

- The direct alkylation with alkyl sulfate esters is industrially attractive due to fewer steps but requires careful control of reaction conditions and catalyst choice to optimize yield and purity.

- The ionic liquid produced exhibits characteristic properties such as thermal stability and acidity, which are influenced by the purity and preparation method.

- Analytical techniques such as ^1H NMR, IR spectroscopy, and elemental analysis confirm the structure and purity of the synthesized ionic liquid.

- Removal of residual halides and water is critical to ensure the ionic liquid’s performance in catalytic and surfactant applications.

Análisis De Reacciones Químicas

1-Ethyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Ethyl-3-methylimidazolium hydrogen sulfate has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which 1-Ethyl-3-methylimidazolium hydrogen sulfate exerts its effects involves its ability to interact with various molecular targets and pathways. Its solvation ability allows it to dissolve a wide range of substances, facilitating chemical reactions. The compound’s high thermal stability and large solubility enhance its effectiveness in various applications .

Comparación Con Compuestos Similares

Physical and Thermodynamic Properties

Melting Points and Thermal Behavior

The alkyl chain length of the cation and the anion type significantly influence melting points (Table 1). For example:

| Compound | Experimental Tm (K) | Predicted Tm (K) |

|---|---|---|

| [EMIm][HSO4] | 300 | 277.1 |

| [BMIm][HSO4] (1-butyl-3-methylimidazolium HSO4) | 293 | 293.4 |

| [BMIm][Br] | 352.1 | 346.1 |

[EMIm][HSO4] exhibits a higher experimental melting point than [BMIm][HSO4], suggesting that shorter alkyl chains (ethyl vs. butyl) reduce molecular flexibility, increasing thermal stability .

Solubility and Viscosity

- Hydrogen Bonding : [EMIm][HSO4] forms strong hydrogen bonds with water, similar to [EMIm][EtSO4] (1-ethyl-3-methylimidazolium ethyl sulfate). However, the hydrogen sulfate anion ([HSO4]⁻) introduces stronger acidity compared to ethyl sulfate ([EtSO4]⁻), affecting solubility in polar solvents .

- Viscosity : Binary mixtures of [EMIm][HSO4] with water or alcohols show temperature-dependent viscosity, comparable to [EMIm][EtSO4] but distinct from hydrophobic ILs like [HMIm][HSO4] (1-hexyl-3-methylimidazolium HSO4) .

Chemical Reactivity and Catalytic Performance

Biomass Processing

[EMIm][HSO4] outperforms many ILs in lignocellulosic biomass pretreatment. For example, it achieves higher levulinic acid yields (72–85%) from sugarcane bagasse compared to protic ILs like 1-ethylimidazolium acetate . This is attributed to its dual role as a solvent and acid catalyst, where the [HSO4]⁻ anion facilitates hydrolysis.

Protein Stability and Aggregation

In studies on insulin amyloid formation, [EMIm][HSO4] shows a stronger inhibitory effect than [EMIm][AC] (acetate) or [EMIm][NO3] (nitrate), aligning with the Hofmeister series. The chaotropic [HSO4]⁻ anion disrupts protein-water interactions, reducing aggregation .

Application-Specific Performance

Separation Efficiency

[EMIm][HSO4] and [HMIm][HSO4] exhibit superior selectivity in separating ethanol from ethyl acetate compared to eutectic solvents (Table 2). The longer alkyl chain in [HMIm][HSO4] enhances hydrophobicity, improving separation efficiency for larger alcohols (e.g., n-butanol from n-butyl acetate) .

| IL | Selectivity (Ethanol/Ethyl Acetate) |

|---|---|

| [EMIm][HSO4] | 12.5 |

| [HMIm][HSO4] | 15.2 |

| Eutectic Solvents | ≤8.0 |

Hygroscopic Behavior

[EMIm][HSO4] is less hygroscopic than [EMIm][EtSO4], which absorbs water aggressively via hydrogen bonding.

Structure-Property Relationships

- Cation Alkyl Chain: Longer chains (e.g., [HMIm][HSO4]) increase hydrophobicity, enhancing separation of nonpolar compounds .

- Anion Effects: Acidic anions ([HSO4]⁻) improve catalytic activity in hydrolysis reactions, while non-coordinating anions (e.g., [BF4]⁻) favor electrochemical stability .

Actividad Biológica

1-Ethyl-3-methylimidazolium hydrogen sulfate (EMIM[HSO₄]) is an ionic liquid that has gained attention for its unique properties and potential biological applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and interactions with biological systems.

EMIM[HSO₄] is characterized by its low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. Its structure allows it to interact with various biological molecules, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of EMIM[HSO₄]. It has shown significant inhibitory effects against various bacterial strains, particularly Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that EMIM[HSO₄] can effectively inhibit bacterial growth, making it a potential candidate for developing new antibacterial agents.

Table 1: Antimicrobial Activity of EMIM[HSO₄]

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| E. coli | 250 | 500 |

| S. aureus | 500 | 500 |

| E. cloacae | 250 | 250 |

The data suggests that while EMIM[HSO₄] exhibits antibacterial properties, its effectiveness varies across different bacterial species. The mode of action appears to be related to the disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various mammalian cell lines to evaluate the safety profile of EMIM[HSO₄]. In vitro studies have indicated that exposure to this ionic liquid can induce oxidative stress and apoptosis in human hepatocarcinoma cells.

Table 2: Cytotoxicity Data for EMIM[HSO₄]

| Cell Line | EC₅₀ (μM) | Observed Effects |

|---|---|---|

| HepG2 | 439.46 | Induction of apoptosis |

| QGY-7701 | 360 | Increased oxidative stress |

The cytotoxic effects are primarily attributed to the generation of reactive oxygen species (ROS), which lead to mitochondrial dysfunction and cell death pathways.

Biodegradation Potential

Interestingly, certain marine bacteria have shown the ability to degrade EMIM[HSO₄], highlighting its biodegradability under specific conditions. This characteristic is crucial for assessing the environmental impact of ionic liquids.

Case Study: Biodegradation by Marine Bacteria

A study isolated marine-derived bacteria capable of degrading EMIM[HSO₄]. Over a 63-day period, these bacteria were able to reduce the concentration of the ionic liquid by up to 59%. This finding suggests that while EMIM[HSO₄] poses some toxicity risks, its biodegradability can mitigate environmental concerns.

Interactions with Biological Systems

Research has shown that EMIM[HSO₄] can interact with various enzymes and proteins, potentially affecting their activity. For instance, studies on cytochrome c oxidase revealed that EMIM[HSO₄] could inhibit enzymatic activity, which is critical for cellular respiration.

Table 3: Enzymatic Inhibition by EMIM[HSO₄]

| Enzyme | Inhibition Concentration (μM) |

|---|---|

| Cytochrome c oxidase | 100 |

These interactions underscore the importance of understanding how ionic liquids like EMIM[HSO₄] can influence biological processes at the molecular level.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value (298 K) | Measurement Method | Reference |

|---|---|---|---|

| Density | 1.24–1.30 g/cm³ | Pycnometry | |

| Viscosity | 180–220 cP | Rotational viscometer | |

| Conductivity | ~10 mS/cm | Electrochemical impedance |

Advanced: How is [EMIM][HSO₄] optimized for electrochemical applications like alumina electrolysis or supercapacitors?

Methodological Answer:

- Alumina Electrolysis : Dissolve Al₂O₃ in [EMIM][HSO₄] at 80–100°C, achieving ~0.5 M solubility. Electrochemical deposition requires optimizing voltage (1.5–2.5 V) and temperature to minimize side reactions (e.g., hydrogen evolution) .

- Supercapacitors : Incorporate [EMIM][HSO₄] into gel polymer electrolytes (e.g., polyvinyl alcohol) to enhance ionic conductivity (>5 mS/cm at subzero temperatures). Crosslinking agents (e.g., glutaraldehyde) improve mechanical stability .

Advanced: How do CO₂ solubility and diffusion in [EMIM][HSO₄] vary with experimental conditions, and what models resolve data contradictions?

Methodological Answer:

CO₂ solubility (Henry’s law constant: ~50 bar at 298 K) is measured via isochoric pressure drop methods. Diffusion coefficients (D ~10⁻¹⁰ m²/s) depend on temperature and IL structure. Models to resolve discrepancies:

- Thin-Film Model : Assumes steady-state diffusion; suitable for low-pressure systems.

- Variable Diffusivity Model : Accounts for IL viscosity changes under high CO₂ loading .

Contradictions arise from solvent co-solvent effects (e.g., DMSO reduces viscosity, increasing D by 30%) .

Advanced: How is [EMIM][HSO₄] applied in biomass pretreatment, and what parameters govern efficiency?

Methodological Answer:

[EMIM][HSO₄] disrupts lignocellulose hydrogen bonds. Optimal conditions:

- Temperature : 80–120°C (higher temps risk cellulose degradation).

- Time : 2–6 hours (prolonged exposure increases lignin dissolution but may hydrolyze hemicellulose).

- Water Content : <10% (prevents IL dilution and loss of solvation power) .

Advanced: How do hydrogen-bonding interactions between [EMIM][HSO₄] and solvents influence thermodynamic behavior?

Methodological Answer:

Hydrogen bonding with protic solvents (e.g., ethanol) increases excess molar volumes (up to -1.5 cm³/mol) due to strong cation-anion-solvent interactions. Aprotic solvents (e.g., DMSO) reduce H-bonding, leading to lower viscosity but higher volatility. UV-Vis and MD simulations quantify these interactions, showing [EMIM][HSO₄] forms stronger H-bonds with water than methanol .

Advanced: How do researchers address contradictions in reported physicochemical data for [EMIM][HSO₄]?

Methodological Answer:

Contradictions (e.g., density variations ±5%) arise from impurities, measurement techniques, or water content. Mitigation strategies:

Q. Table 2: Addressing Data Variability

| Parameter | Source of Variability | Best Practices |

|---|---|---|

| Viscosity | Temperature control (±1°C) | Calibrate viscometers with standard oils |

| Conductivity | Electrode polarization | Use AC impedance at 1 kHz–1 MHz |

| Solubility | CO₂ purity | Use ≥99.999% CO₂ and degas ILs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.